Pinoxaden

Descripción general

Descripción

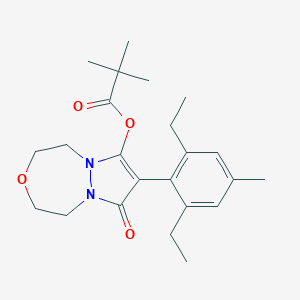

Pinoxaden is the ISO-approved common name for 2,2-dimethyl-propionic acid 8-(2,6-diethyl-4-methyl-phenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester (IUPAC), with the CAS number 243973-20-8 . It is a new herbicide that acts by inhibiting acetyl coenzyme A carboxylase .

Synthesis Analysis

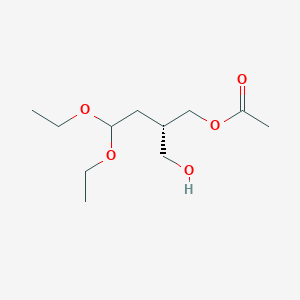

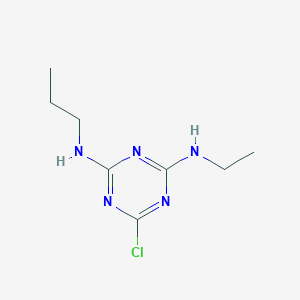

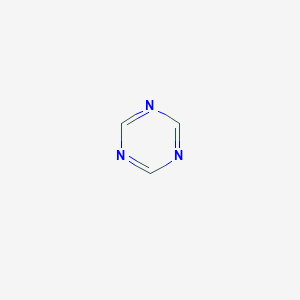

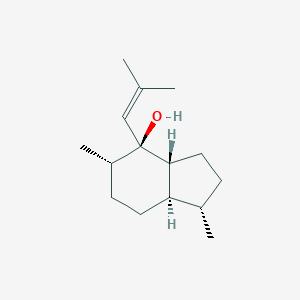

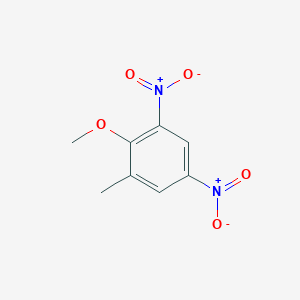

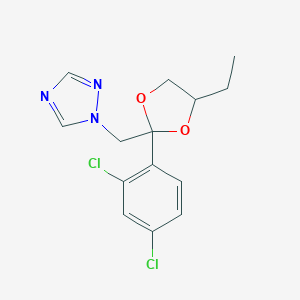

The synthesis of Pinoxaden involves several steps. One method involves using 2,6-diethyl-4-methyl bromobenzene as a raw material and magnesium rod prepared in tetrahydrofuran solvent Grignard reagent again with N, dinethylformamide reaction . Another method involves using 2,6-diethyl-4-methylphenyl)-9-oxo-1,2,4,5-tetrahydro-9H-pyrazolo[1,2-d][1,4,5]oxadiazepin-7-yl ester .

Molecular Structure Analysis

The molecular formula of Pinoxaden is C23H32N2O4 . The average mass is 400.511 Da and the monoisotopic mass is 400.236206 Da . The molecule has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .

Chemical Reactions Analysis

Pinoxaden and its metabolites NOA407854 and NOA447204 can be determined in water at the LOQ of 0.05 μg/L using LC/MS/MS . The LOD seems to be estimated as the lowest concentration of the linearity calibration standards .

Physical And Chemical Properties Analysis

Pinoxaden has a density of 1.2±0.1 g/cm3, a boiling point of 521.3±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 79.4±3.0 kJ/mol and a flash point of 269.1±32.9 °C .

Aplicaciones Científicas De Investigación

Pinoxaden: A Comprehensive Analysis of Scientific Research Applications

Agricultural Weed Management: Pinoxaden is widely used for controlling grass weeds in cereal crops. Research has shown its efficacy in managing weed density, which is crucial for crop yield and quality. For example, a study compared the effectiveness of pinoxaden depending on different weed densities .

Impact on Crop Biochemistry: Studies have investigated the impact of herbicides like pinoxaden on the biochemical composition of crops. For instance, one study examined how pinoxaden affects protein, lipid, and carbohydrate concentrations in wheat shoots and grains .

Conservation Tillage Practices: Pinoxaden’s role in conservation tillage, which involves leaving plant residue on the soil surface to inhibit weed seed germination, has been explored. Its application can influence grain yield and soil temperature, affecting overall crop performance .

Biodegradation and Environmental Impact: The degradation characteristics of pinoxaden in the environment have been a subject of research. Isolation of microbial strains that can degrade pinoxaden offers insights into reducing its environmental footprint .

Mecanismo De Acción

Target of Action

Pinoxaden is a post-emergence herbicide that primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) in plants . ACCase plays a crucial role in the first step of fatty acid biosynthesis in plants . By inhibiting this enzyme, Pinoxaden disrupts the production of essential fatty acids, leading to the death of the plant .

Mode of Action

Pinoxaden interacts with its target, ACCase, by binding to the enzyme and inhibiting its activity . This inhibition prevents the synthesis of fatty acids, which are crucial components of the plant’s lipid-containing structures, including the cytomembrane . The disruption of these structures leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Pinoxaden is the fatty acid biosynthesis pathway . By inhibiting ACCase, Pinoxaden disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency affects the integrity of the plant’s lipid-containing structures, ultimately causing the plant’s death .

Pharmacokinetics

Pinoxaden is rapidly and extensively absorbed after administration, with maximum blood concentrations reached within 1 hour . It is eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . The half-life of Pinoxaden in the body is approximately 1 hour for the initial elimination phase and approximately 6 hours for the terminal elimination phase .

Result of Action

The molecular and cellular effects of Pinoxaden’s action include a decrease in the root growth and mitotic index (MI) of plants . Pinoxaden also induces chromosomal aberrations (CAs) including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells, and DNA damage .

Action Environment

Pinoxaden is persistent and mobile in the environment, stable to hydrolysis, and has the potential to reach aquatic environments and organisms via sheet and channel run-off, discharged groundwater into surface . Its degradation in the environment is rapid to moderately with the mean half-life 9.92, 11.7 and 11.8 days, respectively . Persistence is found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides .

Safety and Hazards

Direcciones Futuras

The Pinoxaden market is expected to expand in the near future, led by the rising need for higher yield of grains due to increasing population and the subsequent need for supply of food . The patent for Pinoxaden, currently held by Syngenta AG, is likely to expire in 2020, which could lead to an increase in competition and reduction in prices of the product .

Propiedades

IUPAC Name |

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOHCFMYLBAPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034823 | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 21 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/ | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Pinoxaden | |

Color/Form |

Fine white powder | |

CAS RN |

243973-20-8 | |

| Record name | Pinoxaden | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=243973-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinoxaden [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0243973208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinoxaden | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PINOXADEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U55GLF9LV9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

120.5-121.6 °C | |

| Record name | Pinoxaden | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

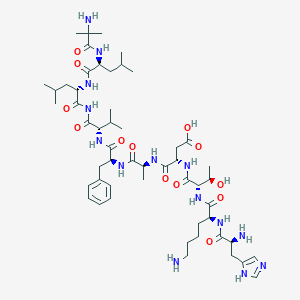

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.